molecular formula C26H30O11 B10752257 Rubratoxin B CAS No. 12770-94-4

Rubratoxin B

Cat. No.: B10752257
CAS No.: 12770-94-4
M. Wt: 518.5 g/mol
InChI Key: ZJTBTDVZNGBSNG-RETZLTROSA-N
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Description

Rubratoxin B is a mycotoxin produced by the fungi Penicillium rubrum and Penicillium purpurogenum. It is known for its hepatotoxic properties and has been studied for its potential anticancer activity. This compound has been reported to elicit antioxidative and DNA repair responses in mouse brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rubratoxin B can be extracted from cultures of Penicillium rubrum grown on natural substrates, semi-synthetic media, or glucose-mineral salts broth. The extraction process involves using solvents such as diethyl ether, ethyl acetate-benzene, ethanol, acetonitrile, or diethyl ether with refluxing at 45°C. The extracts are then screened for rubratoxins by thin-layer chromatography and further purified using column chromatography with silicic acid or silica gel plus Celite .

Industrial Production Methods: In industrial settings, this compound is produced by cultivating Penicillium rubrum in liquid cultures. A maximum yield of 874.7 milligrams of toxin per liter of medium can be attained in 21 days using stationary cultures of Mosseray’s simplified Raulin solution enriched with 2.5% malt extract .

Chemical Reactions Analysis

Types of Reactions: Rubratoxin B undergoes various chemical reactions, including oxidation and reduction. It is known to interfere with mitochondrial electron transport, leading to oxidative stress in peripheral tissues .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidative reactions may result in the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Mechanism of Action

Rubratoxin B exerts its effects by inhibiting protein phosphatase 2A (PP2A), a critical enzyme involved in various cellular processes. This inhibition leads to disruptions in cellular signaling pathways, resulting in oxidative stress and DNA damage. The compound’s ability to elicit antioxidative and DNA repair responses further highlights its complex mechanism of action .

Comparison with Similar Compounds

Rubratoxin A has a much higher inhibitory activity against protein phosphatase 2A compared to rubratoxin B, making it a more potent chemical probe for PP2A research . Other similar mycotoxins include cyclopiazonic acid, sterigmatocystin, and patulin, which share similar mechanisms of action involving oxidative stress and DNA damage .

This compound stands out due to its unique combination of hepatotoxicity, anticancer potential, and ability to elicit antioxidative and DNA repair responses, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(2R,3S,10S)-2-hydroxy-3-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone
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InChI

InChI=1S/C26H30O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h6,9,12,15-16,20-22,27,29-30H,2-5,7-8,10-11H2,1H3/t12-,15+,16-,20+,21-,22-/m0/s1
Source PubChem
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InChI Key

ZJTBTDVZNGBSNG-RETZLTROSA-N
Source PubChem
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Canonical SMILES

CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O
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Isomeric SMILES

CCCCCC[C@H]([C@H]1[C@H](C2=C(C[C@H](CC3=C1C(=O)OC3=O)[C@@H]([C@@H]4CC=CC(=O)O4)O)C(=O)OC2=O)O)O
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Molecular Formula

C26H30O11
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DSSTOX Substance ID

DTXSID601019060
Record name Rubratoxin B
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Molecular Weight

518.5 g/mol
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Physical Description

Solid; [HSDB] White powder; [MSDSonline]
Record name Rubratoxin B
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Solubility

PARTIALLY SOL IN WATER, FAIRLY SOL IN ALC & ESTERS & VERY SOL IN ACETONE /RUBRATOXINS/, INSOL IN OILS OR CHLOROFORM /RUBRATOXINS/
Record name RUBRATOXIN B
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Color/Form

CRYSTALIZES FROM DIETHYL ETHER AS ROSETTES OF NEEDLES; FROM BENZENE & ETHYL ACETATE AS LONG LATHES; HEXAGONAL PLATES FROM AMYL ACETATE, Crystalline

CAS No.

21794-01-4
Record name Rubratoxin B
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Record name [4R*,5S*(R*),10S*[S*(S*)]]-(+)-10-[(3,6-dihydro-6-oxo-2H-pyran-2-yl)hydroxymethyl]-5,9,10,11-tetrahydro-4-hydroxy-5-(1-hydroxyheptyl)-1H-cyclonona[1,2-c:5,6-c']difuran-1,3,6,8(4H)-tetrone
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Melting Point

168-170 °C (dec.)
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